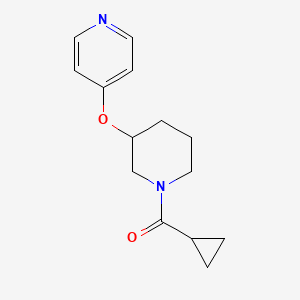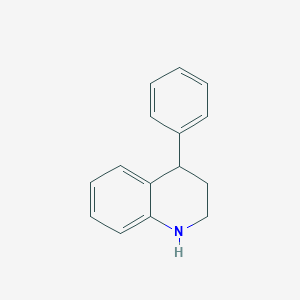
4-Phenyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. It is a structural motif present in a variety of compounds that exhibit a wide range of pharmacological activities, including dopamine and norepinephrine reuptake inhibition, which is significant in the context of neurological disorders .
Synthesis Analysis
The synthesis of this compound derivatives has been explored through different synthetic routes. One approach involves the Pummerer-type cyclization, which was used to synthesize 3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives. The use of boron trifluoride diethyl etherate as an additive reagent was found to enhance the cyclization process . Another method includes the reaction of styrene oxide with benzylamines, leading to the formation of 4-phenyl-1,2,3,4-tetrahydroisoquinolines in high yield, which was also employed in the total synthesis of (±)-cherylline . Additionally, the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has been used to synthesize enantiomerically pure tetrahydroisoquinolines, including the alkaloid (+)-corlumine .
Molecular Structure Analysis
Conformational analysis and molecular modeling studies have been conducted on a series of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines. These studies utilized molecular mechanics calculations, single-crystal X-ray analysis, and high-field NMR spectroscopy to understand the relationship between molecular conformation and biological activity, particularly as D1 dopamine receptor ligands . The crystal structure of the R-hydrochloride salt form of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline was determined, revealing the orientation of the phenyl substituent and its importance for biological activity .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored in various contexts. For instance, the reaction of tetrafluoro(phenyl)phosphorane with 2-methyl-8-trimethylsiloxyquinoline yielded an intramolecular complex with an N→P co-ordinate bond, demonstrating the potential for forming complexes with phosphorus-containing reagents . Additionally, the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives was achieved through the condensation of substituted aryl aldehydes with specific precursors, showcasing the versatility of the tetrahydroisoquinoline scaffold in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been investigated to some extent. For example, a novel compound based on 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline was studied for its potential as a multifunctional emissive material. The ionization potential and the LUMO level of the compound were estimated, and the hole drift mobility of a vacuum-deposited thin film was evaluated, demonstrating its potential application in electronic devices .
Scientific Research Applications
Emissive Material Development
4-Phenyl-1,2,3,4-tetrahydroquinoline has been explored for its potential as a multifunctional emissive material. A study found that a compound based on 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline showed promise in this area, demonstrating good yellow-green emission properties (Malinauskas et al., 2009).
Synthesis and Chemical Reactions
The compound has been a subject of study in the field of organic synthesis. For instance, an efficient procedure for synthesizing 3-aryl-1,2,3,4-tetrahydroquinolines via reductive ring closure has been reported (Chen et al., 2006). Additionally, the synthesis of various tetrahydroquinoline derivatives and their interactions with different proteins have been explored (Nair et al., 2014).
Hole Transporting Materials
Research has also been conducted on the use of phenyl-1,2,3,4-tetrahydroquinoline in the development of novel hole transporting materials. These materials have potential applications in fields like electrophotography and electronics (Getautis et al., 2006).
Catalytic Applications
In another study, 1,2,3,4-tetrahydroquinolines were efficiently hydrogenated using chiral cationic ruthenium catalysts. This process is significant for the synthesis of biologically active tetrahydroquinolines, including pharmaceutical intermediates (Wang et al., 2011).
Medicinal Chemistry Significance
1,2,3,4-Tetrahydroquinoline derivatives are crucial in medicinal chemistry, possessing a range of pharmacological activities. Their structural motif is found in many biologically active natural products and therapeutic agents (Sabale et al., 2013).
Safety and Hazards
Future Directions
The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis .
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-1,2,3,4-tetrahydroquinoline is the autophagy process in liver cells . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis.
Mode of Action
This compound interacts with its target by inhibiting the autophagy process . This inhibition results in a decrease in the expression of autophagy-related proteins, such as Beclin-1 and LC3B .
Biochemical Pathways
The compound affects the autophagy pathway in liver cells . By inhibiting autophagy, it prevents the degradation and recycling of cellular components, which can lead to changes in cellular metabolism and function. The downstream effects of this inhibition include a decrease in liver apoptosis and a reduction in liver fibrosis .
Pharmacokinetics
It is also predicted to be an inhibitor of Cytochrome P450 1A2 and 2D6, enzymes that are involved in drug metabolism .
Result of Action
The inhibition of autophagy by this compound leads to a significant decrease in liver apoptosis and a reduction in liver fibrosis . This suggests that the compound has hepatoprotective properties, protecting the liver from damage and fibrosis .
Action Environment
The action of this compound is likely influenced by various environmental factors For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH. It is recommended to store the compound in a dark place, sealed in dry, at room temperature .
properties
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVNAMKBJHWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30290-78-9 |
Source


|
| Record name | 4-phenyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-9-methoxy-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3012468.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)
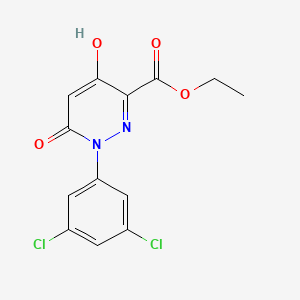
![2-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3012472.png)
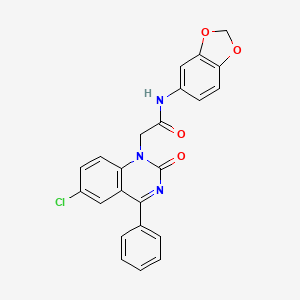
![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)
![Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3012479.png)
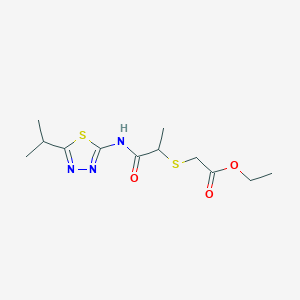
![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)
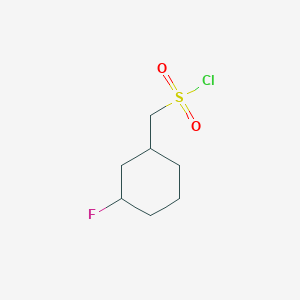

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)
